molecular formula C13H7ClF4O B2435023 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol CAS No. 1963448-86-3

4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol

Cat. No.: B2435023
CAS No.: 1963448-86-3
M. Wt: 290.64
InChI Key: ASVQQAVMAACKFG-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol is an organic compound that belongs to the class of halogenated phenols. This compound is characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a phenol ring. These functional groups impart unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar coupling reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chloro and fluoro) can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the halogens.

    Oxidation: Quinones and other oxidized forms of the phenol.

    Reduction: Hydroquinones and other reduced forms of the phenol.

Scientific Research Applications

4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group can enhance the compound’s ability to interact with biological macromolecules, such as proteins and enzymes. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol is unique due to the specific combination and positioning of its functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

4-chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF4O/c14-10-5-9(12(19)6-11(10)15)7-2-1-3-8(4-7)13(16,17)18/h1-6,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVQQAVMAACKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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